2,6-Di-tert-butyl-4-mercaptophenol

Antioxidant Lipid Peroxidation Erythrocyte Model

2,6-Di-tert-butyl-4-mercaptophenol (CAS 950-59-4) is a unique hindered phenol featuring a reactive para-thiol group, which fundamentally differentiates it from standard antioxidants like BHT. This functionality is critical for synthesizing probucol and creating covalent-bound, non-leaching polymer stabilizers. Buy this compound for applications where a thiol-mediated reaction pathway is required, ensuring performance that non-thiol analogs cannot provide.

Molecular Formula C14H22OS
Molecular Weight 238.39 g/mol
CAS No. 950-59-4
Cat. No. B120284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Di-tert-butyl-4-mercaptophenol
CAS950-59-4
Synonyms2,6-Di-tert-butyl-4-thiophenol;  3,5-Di-tert-butyl-4-hydroxybenzenethiol;  3,5-Di-tert-butyl-4-hydroxythiophenol;  H 327/74
Molecular FormulaC14H22OS
Molecular Weight238.39 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)S
InChIInChI=1S/C14H22OS/c1-13(2,3)10-7-9(16)8-11(12(10)15)14(4,5)6/h7-8,15-16H,1-6H3
InChIKeyNFVMNXZFSKGLDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Di-tert-butyl-4-mercaptophenol (CAS: 950-59-4): Baseline Overview for Scientific Procurement and Selection


2,6-Di-tert-butyl-4-mercaptophenol (CAS 950-59-4) is a sterically hindered organosulfur compound belonging to the class of 2,6-di-tert-butylphenol derivatives [1]. It is a white crystalline solid with a molecular formula of C14H22OS and a molecular weight of 238.39 g/mol . The compound features a phenolic hydroxyl group and a thiol (-SH) group in the para-position, flanked by two bulky tert-butyl groups . This unique structure confers both antioxidant and metal-chelating properties, making it a valuable intermediate in pharmaceutical synthesis (e.g., probucol) and a potential stabilizer for organic materials [2][3].

2,6-Di-tert-butyl-4-mercaptophenol (CAS: 950-59-4): Why Generic Substitution with Common Phenolic Antioxidants Fails


Generic substitution of 2,6-di-tert-butyl-4-mercaptophenol with common phenolic antioxidants like BHT (2,6-di-tert-butyl-4-methylphenol) is not straightforward due to fundamental differences in chemical reactivity and application-specific performance. The presence of a thiol (-SH) group in the para-position, as opposed to a methyl group in BHT, introduces a distinct nucleophilic character and enables unique reactions with electrophiles, including metal ions and sulfur-containing species . This thiol functionality is critical for its role as a synthetic intermediate in drug manufacturing (e.g., probucol) and as a polymer-bound stabilizer where it can form covalent attachments to polymer backbones, preventing leaching [1]. In contrast, BHT lacks this reactive thiol group and cannot fulfill these specialized roles [2]. Furthermore, direct comparative studies indicate that the antioxidant efficiency of 2,6-di-tert-butyl-4-mercaptophenol in specific biological models (e.g., human erythrocyte membrane lipid peroxidation) is distinct from that of BHT and other 2,6-di-tert-butylphenol derivatives, underscoring that in-class compounds cannot be interchanged without empirical validation [3].

2,6-Di-tert-butyl-4-mercaptophenol (CAS: 950-59-4): Product-Specific Quantitative Evidence Guide for Differentiated Selection


Comparative Antioxidant Efficiency in Human Erythrocyte Membrane Lipid Peroxidation

In a model of nonenzymatic human erythrocyte membrane lipid peroxidation, 2,6-di-tert-butyl-4-mercaptophenol was included as a comparator alongside 2,6-di-tert-butyl-4-methylphenol (BHT) and other derivatives [1]. While the study identified other novel derivatives as having higher antioxidant efficiency, it established a baseline for the compound's activity in a biologically relevant system [1].

Antioxidant Lipid Peroxidation Erythrocyte Model

Functional Differentiation: Role as a Key Intermediate in Probucol Synthesis

2,6-Di-tert-butyl-4-mercaptophenol is a crucial intermediate in the synthesis of probucol (4,4'-isopropylidenedithiobis[2,6-di-tert-butylphenol]), an antihyperlipidemic drug [1][2]. This application leverages the reactivity of the thiol group to form a disulfide bridge, a function that common antioxidants like BHT cannot perform [3].

Pharmaceutical Synthesis Intermediate Probucol

Structural Advantage for Polymer-Bound Stabilization

Patent literature indicates that mercaptophenols, including derivatives of 2,6-di-tert-butyl-4-mercaptophenol, can be grafted onto preformed polymers [1]. This covalent attachment, facilitated by the thiol group, offers significant advantages over non-reactive phenolic antioxidants like BHT, including reduced loss by evaporation or extraction and lower migration, which has toxicological benefits [1].

Polymer Stabilizer Grafting Migration Resistance

2,6-Di-tert-butyl-4-mercaptophenol (CAS: 950-59-4): Best Research and Industrial Application Scenarios for Procurement


Pharmaceutical Intermediate for Antihyperlipidemic Drug Synthesis

Procure 2,6-di-tert-butyl-4-mercaptophenol when the intended use is as a key intermediate in the synthesis of probucol or related 4,4'-isopropylidenedithiobis[2,6-di-tert-butylphenol] derivatives [1][2]. The compound's thiol group is essential for forming the characteristic disulfide bridge in the final drug product, a function that non-thiol-containing analogs like BHT cannot fulfill [3].

Development of Non-Leaching Polymer Stabilizers

Select this compound for research and development of graftable, non-leaching polymer stabilizers [1]. The thiol functionality allows for covalent attachment to polymer backbones, addressing the issue of additive migration and loss, which is a common limitation of conventional hindered phenol antioxidants like BHT [2].

Comparative Studies of Hindered Phenol Antioxidants in Biological Models

Utilize 2,6-di-tert-butyl-4-mercaptophenol as a reference compound in comparative studies of antioxidant activity in biological systems, such as human erythrocyte membrane lipid peroxidation models [1]. Its established baseline activity in such models makes it a valuable comparator for evaluating novel 2,6-di-tert-butylphenol derivatives [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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